molecular formula C22H23NO B6337553 3-(4-Hexylbenzoyl)quinoline CAS No. 1187169-86-3

3-(4-Hexylbenzoyl)quinoline

Cat. No.: B6337553
CAS No.: 1187169-86-3
M. Wt: 317.4 g/mol
InChI Key: MNCKOZLZUSWBKW-UHFFFAOYSA-N
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Description

4-(4-Hexylbenzoyl)quinoline is a chemical compound with the molecular formula C22H23NO and a molecular weight of 317.43 g/mol . It is a fascinating compound with immense potential in scientific research. Its unique structure and properties make it a valuable tool for exploring various fields like organic synthesis, photovoltaics, and pharmaceuticals.


Molecular Structure Analysis

The molecular structure of 4-(4-Hexylbenzoyl)quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical and Chemical Properties Analysis

4-(4-Hexylbenzoyl)quinoline has a predicted boiling point of 479.4±28.0 °C and a predicted density of 1.080±0.06 g/cm3 . The pKa value is predicted to be 2.58±0.13 .

Properties

IUPAC Name

(4-hexylphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c1-2-3-4-5-8-17-11-13-18(14-12-17)22(24)20-15-19-9-6-7-10-21(19)23-16-20/h6-7,9-16H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCKOZLZUSWBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201287998
Record name (4-Hexylphenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-86-3
Record name (4-Hexylphenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Hexylphenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201287998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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